molecular formula C9H11NO4S B8620948 N-(3-methoxyphenyl)sulfonylacetamide

N-(3-methoxyphenyl)sulfonylacetamide

Cat. No.: B8620948
M. Wt: 229.26 g/mol
InChI Key: AVHURGNOENJZNZ-UHFFFAOYSA-N
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Description

N-(3-Methoxyphenyl)acetamide (CAS: 6375-47-9), also referred to as phenacetamide in clinical contexts, is a secondary metabolite isolated from traditional medicinal plants such as Allophylus africanus . Structurally, it consists of an acetamide group (-NHCOCH₃) attached to a 3-methoxyphenyl ring (Fig. 1). This compound has been historically used for its analgesic and antipyretic properties, with studies confirming its efficacy in pain and fever management . Its synthesis typically involves acetylation of 3-methoxyaniline or extraction from natural sources, followed by purification via chromatography .

![Fig. 1: Structure of N-(3-methoxyphenyl)acetamide]

Properties

Molecular Formula

C9H11NO4S

Molecular Weight

229.26 g/mol

IUPAC Name

N-(3-methoxyphenyl)sulfonylacetamide

InChI

InChI=1S/C9H11NO4S/c1-7(11)10-15(12,13)9-5-3-4-8(6-9)14-2/h3-6H,1-2H3,(H,10,11)

InChI Key

AVHURGNOENJZNZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NS(=O)(=O)C1=CC=CC(=C1)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxyphenyl)sulfonylacetamide typically involves the reaction of 3-methoxybenzenesulfonyl chloride with acetamide. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound .

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxyphenyl)sulfonylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(3-methoxyphenyl)sulfonylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)sulfonylacetamide involves its interaction with specific molecular targets. The sulfonyl group can form strong hydrogen bonds with biological molecules, potentially inhibiting enzymes or interfering with cellular processes. The methoxy group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The biological and chemical properties of N-(3-methoxyphenyl)acetamide are influenced by substituents on the phenyl ring and modifications to the acetamide group. Below is a comparative analysis with key analogs:

Key Observations:

Substituent Position and Type: The -OCH₃ group at the phenyl ring’s meta position (as in N-(3-methoxyphenyl)acetamide) is critical for analgesic activity . Replacing -OCH₃ with -NO₂ (e.g., in nitro-substituted analogs) reduces AChE inhibitory efficacy, highlighting the importance of electron-donating groups . Addition of a benzothiazole ring (e.g., in ’s compound) introduces steric bulk and hydrophobic interactions, enhancing receptor binding in therapeutic applications .

The angiogenesis inhibitor N-(3-methoxyphenyl)-4-methyl-2-(2-propyl-4-pyridinyl)thiazole-5-carboxamide () demonstrates how heterocyclic extensions (e.g., thiazole) can redirect biological activity toward cancer therapy .

Synthetic Accessibility :

  • Derivatives with simple substituents (e.g., -NH₂ in ) are easier to synthesize but may lack specificity . Complex analogs (e.g., benzothiazole derivatives in ) require multi-step synthesis but offer improved pharmacokinetic profiles .

Structural-Activity Relationship (SAR) Insights

  • Electron-Donating Groups: -OCH₃ and -NH₂ enhance solubility and receptor binding compared to electron-withdrawing groups (-NO₂) .
  • Heterocyclic Additions : Thiazole or triazole rings improve metabolic stability and target specificity .
  • Linker Modifications: Ethylamino linkers () increase molecular flexibility, aiding in drug delivery .

Contradictions and Limitations in Current Research

  • Discrepancies in Substituent Effects : While -OCH₃ is beneficial in AChE inhibition , its role in angiogenesis suppression () remains unexplored.

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